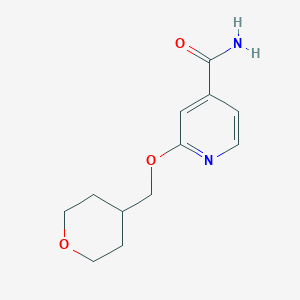

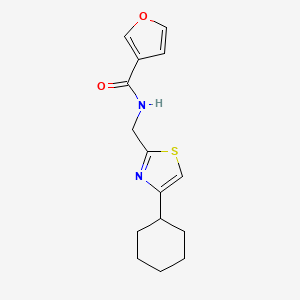

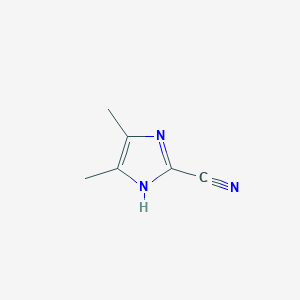

![molecular formula C16H11ClN2O4S B2599965 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione CAS No. 306732-18-3](/img/structure/B2599965.png)

3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrrole compounds, such as the one , can be achieved through various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Chemical Reactions Analysis

Pyrrole, a key component of the compound, is a very weak base with a pKa of about -3.8. Its protonation results in the loss of aromatic property. Both –NH– and –CH– protons of pyrrole are moderately acidic and can be deprotonated with strong bases rendering the pyrrole nucleophilic .科学的研究の応用

Synthesis and Reactivity

Diketopyrrolopyrroles, which include compounds structurally related to 3-[(4-chlorophenyl)sulfanyl]-1-(4-nitrophenyl)dihydro-1H-pyrrole-2,5-dione, are known for their extensive applications spanning from high-quality pigments to electronic devices. These compounds have been the focus of research for their remarkable optical properties, such as strong bathochromic shifts in absorption and increases in two-photon absorption cross-sections. Their straightforward synthesis, stability, and near-unity fluorescence quantum yield have positioned them as promising candidates for future applications in fields like fluorescence imaging and solar cells (Grzybowski & Gryko, 2015).

Environmental Impact and Toxicity

The environmental impact of chlorophenyl compounds, closely related to the 4-chlorophenyl component of the molecule , has been studied, revealing moderate toxicity to aquatic and mammalian life. However, these compounds exhibit considerable toxicity to fish upon long-term exposure. Their persistence in the environment varies, with some conditions leading to moderate to high persistence, especially for compounds like 3-chlorophenol. Bioaccumulation is expected to be low, but the organoleptic effect of these compounds is significant (Krijgsheld & Gen, 1986).

Medicinal Chemistry and Drug Discovery

In the realm of medicinal chemistry, the pyrrolidine ring, a structural component of this compound, is highlighted for its versatility and the ability to enhance pharmacophore exploration due to sp3-hybridization. This scaffold contributes significantly to stereochemistry and three-dimensional coverage of molecules, aiding in the design of bioactive compounds with selectivity towards various biological targets. The review by Petri et al. emphasizes the significant role of pyrrolidine and its derivatives in developing compounds for treating human diseases, underlining the scaffold’s utility in medicinal chemistry (Petri et al., 2021).

Advanced Materials and Polymers

Research into conjugated polymers containing diketopyrrolopyrrole units, akin to the structural features of this compound, reveals their potential in electronic devices. The unique properties of these polymers, derived from their electron-deficient pigments, offer promising applications in high-performance electronic devices due to their distinct optical and electrochemical characteristics. Deng et al. review the development of polymers based on these structures, indicating their significant potential in electronic applications (Deng et al., 2019).

特性

IUPAC Name |

3-(4-chlorophenyl)sulfanyl-1-(4-nitrophenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O4S/c17-10-1-7-13(8-2-10)24-14-9-15(20)18(16(14)21)11-3-5-12(6-4-11)19(22)23/h1-8,14H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJJZUWHRZHPHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

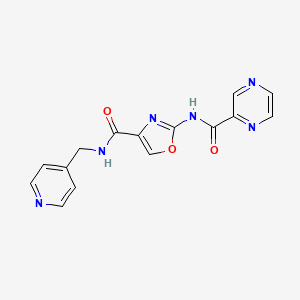

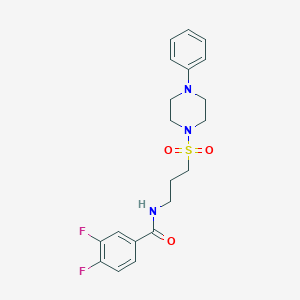

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2599883.png)

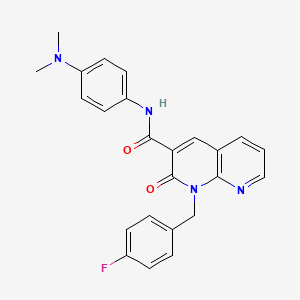

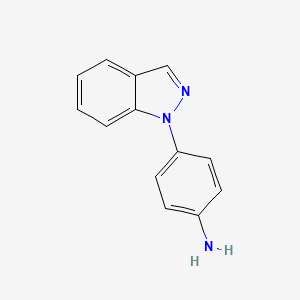

![2-{2-[4-(4-Bromophenoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2599886.png)

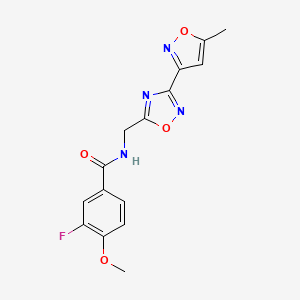

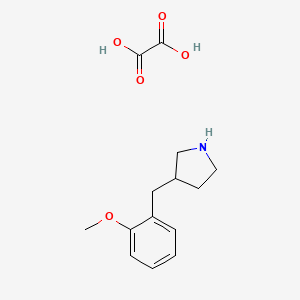

![N-[2-(2-Chloropropanoyl)-1,3-dihydroisoindol-5-yl]-2,2,2-trifluoroacetamide](/img/structure/B2599889.png)

![6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2599890.png)

![(E)-7-(but-2-en-1-yl)-1-isopentyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2599903.png)